molecular formula C10H10ClFO2 B14068906 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14068906
M. Wt: 216.63 g/mol
InChI Key: UTIPRGLQQSRFLA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one (CAS 1804175-39-0) is a substituted propan-2-one derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molar mass of 216.64 g/mol. The compound features a phenyl ring substituted at the 3-position with a chlorine atom and at the 4-position with a fluoromethoxy group (-OCH₂F), linked to a propan-2-one backbone. Predicted physical properties include a density of 1.222±0.06 g/cm³ and a boiling point of 292.2±30.0 °C .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[3-chloro-4-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-10(14-6-12)9(11)5-8/h2-3,5H,4,6H2,1H3

InChI Key

UTIPRGLQQSRFLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OCF)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(fluoromethoxy)benzene and propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoromethoxy groups on the aromatic

Biological Activity

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃ClF₁O
  • Molecular Weight : Approximately 251.08 g/mol
  • Functional Groups : The compound features a propanone backbone, a chloro substituent on the phenyl ring, and a fluoromethoxy group, which contribute to its chemical reactivity and biological interactions.

The biological activity of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation or microbial metabolism.
  • Receptor Interaction : Preliminary studies suggest that it may bind to receptors, modulating their activity and affecting downstream signaling pathways .
  • Electrophilic Reactions : As an electrophile, it can react with nucleophilic sites on biomolecules, leading to covalent modifications that alter the structure and function of target proteins.

Antimicrobial Properties

Research indicates that 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways in bacteria. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest it may reduce inflammation by inhibiting key enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activities of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one:

  • Antimicrobial Activity Study :
    • Objective : Evaluate the compound's efficacy against various bacterial strains.
    • Findings : Demonstrated significant inhibition of bacterial growth, with mechanisms involving membrane disruption and enzyme inhibition.
    • : Promising candidate for developing new antibiotics.
  • Anti-inflammatory Study :
    • Objective : Assess the compound's impact on inflammatory markers in vitro.
    • Findings : Reduced levels of pro-inflammatory cytokines in treated cells compared to controls.
    • : Potential therapeutic application in treating inflammatory diseases.

Applications

The unique properties of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one make it suitable for various applications:

  • Medicinal Chemistry : As a lead compound for drug development targeting microbial infections and inflammatory conditions.
  • Organic Synthesis : Utilized as a building block for synthesizing more complex organic molecules .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityMechanism of Action
1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one251.08 g/molAntimicrobial, Anti-inflammatoryEnzyme inhibition, Receptor modulation
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one251.08 g/molAntimicrobialMembrane disruption, Enzyme inhibition
LY3154207 (related compound)VariesD1 receptor modulationPositive allosteric modulation

Comparison with Similar Compounds

The compound’s structural and functional analogs are explored below, with emphasis on substituent effects, synthesis pathways, and biological activities.

Structural Analogs with Halogenated Phenyl Substituents
Compound Name Substituents Molecular Formula Key Properties/Data Biological Activity/Notes References
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one 3-Cl, 4-CF₃ C₁₀H₈ClF₃O Intermediate for fenfluramine synthesis. Higher lipophilicity due to CF₃ group.
1-(2-Chloro-4-fluorophenyl)propan-1-one 2-Cl, 4-F C₉H₇ClFO Positional isomer; different ring substitution. Altered electronic effects at ortho position.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Cl, cyclopropyl substitution C₁₂H₁₁ClO Cyclopropyl group increases steric hindrance. Potential impact on metabolic stability.

Key Observations :

  • Substituent Position : The 3-Cl,4-fluoromethoxy substitution in the target compound contrasts with analogs like 1-(2-Cl-4-F-phenyl)propan-1-one, where halogen positions alter electronic distribution and steric interactions .
  • Functional Groups : The fluoromethoxy group (-OCH₂F) introduces moderate electron-withdrawing effects compared to trifluoromethyl (-CF₃) in 9o , which may reduce metabolic degradation compared to methoxy (-OCH₃) groups.
Analogs with Enone or Heterocyclic Moieties
Compound Name Structural Features Molecular Formula Synthesis/Yield Biological Activity References
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Enone system (C=O and C=C) C₁₅H₁₁ClO₂ Claisen-Schmidt condensation. Antimicrobial activity against Bacillus subtilis.
3-Chloro-4-(2-chlorophenyl)azetidin-2-one derivatives Azetidinone core Varies Cyclization with KOH/HONH₂. Potent activity against Candida albicans.

Key Observations :

  • Enone Systems: The α,β-unsaturated ketone in 3-(4-chlorophenyl)prop-2-en-1-one enhances reactivity for Michael additions, unlike the saturated propan-2-one backbone of the target compound .
  • Heterocyclic Derivatives: Azetidinone-containing analogs (e.g., 3-chloro-4-(2-chlorophenyl)azetidin-2-ones) demonstrate significant antimicrobial activity, suggesting that chloro-phenyl groups synergize with heterocycles for bioactivity .
Pharmacologically Relevant Analogs
Compound Name Application/Activity Key Data References
1-(3-(Trifluoromethyl)phenyl)propan-2-one Fenfluramine precursor Yield: Not specified; used in reductive amination.
9o (1-(3-Cl-4-CF₃-phenyl)urea derivative) Kinase inhibition ESI-MS: 480.2 [M+H]⁺; Yield: 79.4%.

Key Observations :

  • Synthetic Utility : The target compound’s fluoromethoxy group may offer advantages in stability during reductive amination compared to trifluoromethyl analogs, as seen in fenfluramine synthesis .

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